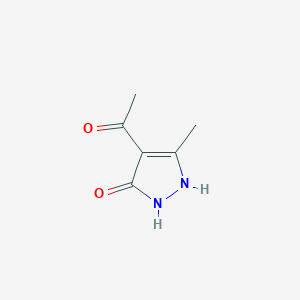

4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE

Description

Contextualization of Pyrazolone (B3327878) Derivatives in Contemporary Chemical Research

Pyrazolone and its derivatives represent a highly significant class of five-membered heterocyclic compounds in modern chemical research. researchgate.netnih.gov The pyrazolone core is a versatile structural motif that has attracted widespread attention due to the diverse biological activities exhibited by its derivatives. jst.go.jptaylorandfrancis.com These activities span a wide pharmacological spectrum, including anti-inflammatory, analgesic, antimicrobial, antitumor, antiviral, antidiabetic, and antioxidant properties. researchgate.netnih.govtaylorandfrancis.com The presence of the pyrazolone nucleus in numerous FDA-approved drugs underscores its importance in medicinal chemistry. taylorandfrancis.comnih.gov

In addition to their pharmaceutical applications, pyrazolone derivatives are valuable as intermediates in the synthesis of various cyclic compounds, agrochemicals such as fungicides and herbicides, and as dyes and pigments. taylorandfrancis.comorientjchem.orgnih.gov The ongoing research into pyrazolones is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action. nih.gov Scientists are continually exploring new synthetic strategies to create novel pyrazolone derivatives and to evaluate their potential in various biochemical applications. researchgate.net

Historical Trajectory and Evolution of Research Pertaining to 4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE

The history of pyrazolones dates back to 1883, with the first synthesis of antipyrine (B355649) by Ludwig Knorr. nih.govnih.gov This discovery of the analgesic and antipyretic properties of pyrazolone analogues sparked extensive research into this class of compounds. nih.gov The classical method for synthesizing the pyrazolone ring, often referred to as the Knorr synthesis, involves the condensation reaction of a β-ketoester with a hydrazine (B178648). nih.govwikipedia.org For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) was an early reported synthesis. wikipedia.org

Research specifically concerning this compound and its N-substituted analogues, such as the N-phenyl derivative, has evolved from this foundational work. Studies have focused on synthesizing these compounds and their derivatives to explore their chemical properties and potential applications. For example, research has been conducted on the synthesis of phenylhydrazones from 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one to develop new bioactive materials. mdpi.com Furthermore, detailed structural investigations, such as the X-ray crystallographic analysis of 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate (B1144303), have been performed to understand its solid-state conformation and intermolecular interactions. researchgate.net These studies build upon the long history of pyrazolone chemistry, applying modern analytical techniques to derivatives of the core structure.

Fundamental Structural Characteristics and Nomenclature of the Chemical Compound

The chemical compound of focus is systematically named this compound. The core of the molecule is a pyrazolone ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group. wikipedia.org The structure is further defined by a methyl group at position 5 and an acetyl group at position 4.

Pyrazolones can exist in different tautomeric forms, including keto-enol and imine-enamine forms. wikipedia.org For instance, the related compound 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate is known to exist in a keto-enol form in solution but crystallizes in the 1,3-diketo form. researchgate.net The fundamental structure of these compounds provides multiple reactive sites, making them useful for further chemical modifications. nih.gov

Below is a table summarizing the key structural and chemical identifiers for a closely related N-phenyl derivative, which is frequently studied.

| Property | Value | Source |

| IUPAC Name | 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | sigmaaldrich.com |

| CAS Number | 4173-74-4 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₂N₂O₂ | nih.gov |

| Molecular Weight | 216.24 g/mol | |

| Crystal System (Hydrate) | Orthorhombic | researchgate.net |

| Space Group (Hydrate) | P2₁2₁2₁ | researchgate.net |

Data for 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Academic Significance and Research Objectives for this compound

The academic significance of this compound and its analogues lies primarily in their role as versatile building blocks and ligands in coordination chemistry and medicinal chemistry. The presence of both a β-dicarbonyl moiety and a heterocyclic ring makes them excellent chelating agents for metal ions. researchgate.net

Key research objectives involving this compound include:

Synthesis of Novel Derivatives: Researchers aim to synthesize new derivatives by modifying the acetyl group or substituting at the nitrogen positions to create libraries of compounds for biological screening. nih.govresearchgate.net

Coordination Chemistry: A significant area of research involves using these pyrazolone derivatives as ligands to form metal complexes. mdpi.com The resulting complexes are then studied for their structural properties, stability, and potential applications, including as catalysts or bioactive agents.

Investigation of Bioactivity: Inspired by the broad pharmacological profile of pyrazolones, research aims to evaluate the biological activities of this compound derivatives. researchgate.netnih.gov This includes screening for antimicrobial, antioxidant, and other therapeutic properties. mdpi.com For example, the phenylhydrazone derivative has been studied for its antibacterial and antioxidant activities. mdpi.com

Structural Analysis: Detailed structural characterization using techniques like X-ray crystallography, NMR, and IR spectroscopy is crucial to understanding the structure-activity relationships that govern the chemical and biological properties of these molecules. nih.govmdpi.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(4(2)9)6(10)8-7-3/h1-2H3,(H2,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPJKHNUXCGNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475979 | |

| Record name | AGN-PC-02PS85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52182-92-0 | |

| Record name | AGN-PC-02PS85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 5 Methyl 1,2 Dihydropyrazol 3 One and Its Analogs

Classical Synthetic Approaches to Pyrazolone (B3327878) Core Construction

The traditional synthesis of pyrazolones has long relied on robust and well-established condensation and cyclization reactions. These methods, developed over a century ago, remain fundamental in heterocyclic chemistry.

The most prominent and widely utilized classical method for constructing the pyrazolone ring is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chemhelpasap.comjk-sci.comnih.gov This reaction is highly efficient due to the high reactivity of hydrazine and the formation of a stable aromatic pyrazolone product. chemhelpasap.comyoutube.com The general mechanism begins with the condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate. chemhelpasap.com This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to the formation of the five-membered ring after the elimination of two water molecules. chemhelpasap.com

A common variation for producing pyrazolones, including the parent structure of the title compound, employs a β-ketoester, such as ethyl acetoacetate (B1235776), as the 1,3-dicarbonyl component. chemhelpasap.comnih.gov For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent acylation at the C-4 position can then be performed to introduce the acetyl group, yielding compounds like 4-acetyl-5-methyl-1-phenyl-1,2-dihydropyrazol-3-one. researchgate.net The reaction between a β-ketoester and hydrazine starts with the formation of a hydrazone at the ketone position, followed by intramolecular nucleophilic substitution at the ester group to form the pyrazolone ring. chemhelpasap.com The regioselectivity of the reaction can be an issue when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of pyrazole isomers. nih.gov

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product Type | Reference |

| Ethyl acetoacetate | Hydrazine hydrate (B1144303) | Pyrazolone | chemhelpasap.com |

| Ethyl benzoylacetate | Phenylhydrazine | Phenylpyrazolone | chemhelpasap.com |

| Diethyl ethoxymethylenemalonate | Phenylhydrazine | Phenyl-protected acylpyrazolone | nih.gov |

| 1,3-Diketones | Substituted hydrazines | Substituted pyrazoles | nih.govijpcbs.com |

Beyond the direct condensation approach, other conventional cyclization strategies have been developed to afford the pyrazolone core. These often involve the synthesis of an acyclic precursor which is then induced to cyclize. Electrophilic cyclization of α,β-alkynic hydrazones represents one such strategy. nih.govacs.org In this method, α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes or ketones, undergo cyclization when treated with an electrophile like molecular iodine. acs.org This specific protocol yields 4-iodopyrazoles, demonstrating a functionalization of the pyrazole ring during its formation. acs.org

Intramolecular cyclization reactions are also a key strategy. For example, the intramolecular nitrile oxide cycloaddition (INOC) has been employed to create fused pyrazole-isoxazole systems, highlighting how intramolecular strategies can build complex heterocyclic structures upon the pyrazole core. mdpi.com While not directly forming the basic pyrazolone ring, these methods show the versatility of cyclization reactions starting from functionalized pyrazole precursors.

Modern and Advanced Synthetic Protocols for the Chemical Compound

In recent decades, synthetic organic chemistry has shifted towards developing more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of advanced protocols for pyrazolone synthesis, including multicomponent reactions, novel catalytic systems, and flow chemistry applications.

Several MCRs have been designed for the synthesis of pyrazolone derivatives and related fused heterocyclic systems. A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. This reaction typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine. nih.govbeilstein-journals.org The reaction proceeds through the initial formation of two key intermediates: a pyrazolone from the condensation of the β-ketoester and hydrazine, and a Knoevenagel adduct from the reaction between the aldehyde and malononitrile. nih.gov A subsequent Michael addition and cyclization cascade yields the final fused pyrazole product. nih.govresearchgate.net The use of water as a solvent and various catalysts can enhance the green credentials and efficiency of these reactions. researchgate.netacs.org

| Reaction Type | Components | Product | Catalyst/Medium | Reference |

| Four-component | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine | Dihydropyrano[2,3-c]pyrazoles | Aqueous ethanol | researchgate.net |

| Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolone | Pyrazole-linked thiazoles | HFIP (solvent) | acs.org |

| Three-component | Aldehyde, β-ketoester, Hydrazine | Persubstituted pyrazoles | Yb(PFO)₃ | nih.govbeilstein-journals.org |

| Pseudo-five-component | β-ketoester, Hydrazine, 4-Formylpyrazole | Tris(pyrazolyl)methanes | Microwave irradiation | beilstein-journals.org |

The use of catalysts offers significant advantages in pyrazolone synthesis, including milder reaction conditions, shorter reaction times, higher yields, and improved selectivity. ijpcbs.com A wide array of catalysts, from simple acids and bases to complex transition-metal systems, have been explored.

Heteropolyacids, such as H₄SiW₁₂O₁₄·nH₂O, have been shown to be effective catalysts for the synthesis of pyrazolone derivatives, leading to increased reaction rates and higher yields compared to uncatalyzed reactions. ijpcbs.com Organocatalysts like imidazole (B134444) have also been employed in green synthetic approaches, facilitating the synthesis of pyrazolones in aqueous media. acs.org

Transition-metal catalysis has opened new avenues for pyrazolone synthesis and functionalization. liv.ac.uk Metals like copper, palladium, rhodium, and gold have been used to catalyze various transformations. nih.govnih.govorganic-chemistry.org For example, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to a broad range of pyrazole derivatives. organic-chemistry.org Copper catalysts have also been used in three-component reactions to synthesize 1,3-substituted pyrazoles through a domino reaction involving cyclization and Ullmann coupling. beilstein-journals.org Furthermore, oxovanadium(IV) complexes with 4-acyl pyrazolone ligands have themselves been synthesized and used as catalysts for oxidation reactions, demonstrating the dual role of these compounds in catalysis. rsc.org The development of catalytic enantioselective methods has been particularly important for creating chiral pyrazolones with quaternary stereocenters at the C-4 position, a significant challenge in asymmetric synthesis. thieme-connect.comacs.org

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. mdpi.comgalchimia.commdpi.com This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters. mdpi.comuliege.be

The synthesis of pyrazoles and their derivatives has been successfully adapted to flow chemistry systems. mdpi.com For instance, a two-step flow process has been developed for the synthesis of substituted pyrazoles from acetophenones. The first step involves the condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then immediately reacted with a hydrazine solution in a second reactor to generate the pyrazole product. galchimia.com This tandem approach significantly reduces reaction times compared to batch methods. galchimia.com

Flow chemistry also enables the safe in-situ generation and use of hazardous reagents like diazoalkanes, which are valuable intermediates in pyrazole synthesis via [3+2] cycloaddition reactions. mit.edu A telescoped continuous flow process can combine diazoalkane formation with the subsequent cycloaddition, allowing for the rapid and safe production of highly functionalized pyrazoles. mdpi.commit.edu The ability to operate at temperatures and pressures above the solvent's boiling point in sealed flow reactors can dramatically accelerate reaction rates, further highlighting the power of this modern synthetic tool. mit.edu

| Synthesis | Method | Key Features | Advantages | Reference |

| Substituted Pyrazoles | Two-stage flow from acetophenones | Tandem enaminone formation and cyclization | High yields, reduced reaction time (minutes vs hours) | galchimia.com |

| Fluorinated Pyrazoles | Telescoped flow synthesis | In-situ diazoalkane generation and cycloaddition | Safe handling of hazardous intermediates, rapid diversification | mit.edu |

| Pyrazolines | Photochemical flow synthesis | UV-light induced conversion of tetrazoles | Reagent-free, scalable, generates N₂ as the only byproduct | thieme-connect.com |

| 3,5-Disubstituted Pyrazoles | Sequential flow reaction | Alkyne homocoupling and Cope-type hydroamination | No isolation of intermediates, uses cheap starting materials | rsc.org |

Principles of Green Chemistry in the Synthesis of 4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE

The pursuit of greener synthetic routes for pyrazolone derivatives, including this compound, is driven by the need to minimize environmental impact and enhance efficiency. Key green chemistry principles, such as the use of alternative energy sources, eco-friendly solvents, and catalytic processes, are being increasingly implemented. These approaches aim to reduce reaction times, energy consumption, and the generation of hazardous waste.

Multicomponent Reactions in Aqueous Media

One of the most effective green strategies for the synthesis of pyrazolone derivatives is the use of multicomponent reactions (MCRs) in water. MCRs are one-pot reactions where three or more reactants combine to form a product, incorporating most of the atoms from the starting materials into the final structure. This high atom economy is a fundamental principle of green chemistry. Conducting these reactions in water, a non-toxic and readily available solvent, further enhances their environmental credentials. nih.gov

For instance, a green synthetic approach for pyrazolone compounds involves the reaction of ethyl acetoacetate, various hydrazines, and a catalytic amount of imidazole in an aqueous medium. This method provides a facile and environmentally friendly route to produce pyrazoline-5-one derivatives. rsc.org The use of water as a solvent not only reduces the reliance on volatile organic compounds but also simplifies the purification process, as the products often precipitate out of the reaction mixture and can be isolated by simple filtration. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. degres.eu Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions with fewer byproducts. nih.govresearchgate.net

In the context of pyrazolone synthesis, microwave-assisted one-pot methods have been developed to generate a variety of derivatives under solvent-free conditions. researchgate.net For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in water, catalyzed by indium(III) chloride. This process has proven effective for preparing N-fused heterocyclic products in good to excellent yields. nih.gov The efficiency of microwave-assisted synthesis is highlighted in the preparation of pyrazole-4-carbaldehydes, where reaction times were reduced from 1-7 hours under conventional conditions to just 5-15 minutes with microwave heating. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole-4-carbaldehydes nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 1-7 hours | Satisfactory |

| Microwave-Assisted | 5-15 minutes | Increased yields |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and green synthetic pathway. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate reaction rates. nih.govresearchgate.net

Ultrasound-assisted synthesis has been successfully applied to the preparation of pyrazolone derivatives. For example, the synthesis of pyrazolone derivatives has been achieved by reacting diazonium salts of 4-aminoantipyrine (B1666024) with β-ketoesters and hydrazine hydrate or phenylhydrazine under ultrasonic irradiation, resulting in high yields. mdpi.com In the Vilsmeier-Haack formylation of pyrazoles, sonication reduced reaction times from 1-7 hours to 10-60 minutes. nih.gov

Table 2: Comparison of Synthesis Times for Pyrazole Formylation nih.gov

| Method | Reaction Time |

|---|---|

| Conventional | 1-7 hours |

| Ultrasound-Assisted | 10-60 minutes |

| Microwave-Assisted | 5-15 minutes |

Solvent-Free and Catalytic Methods

Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that minimizes pollution and reduces costs associated with solvent use and disposal. Mechanical grinding is one such technique that has been employed for the synthesis of pyrazolone derivatives. For instance, a solvent-free procedure using L-proline as an organocatalyst for the mechanical grinding of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones has been developed, achieving high yields and short reaction times.

The use of reusable catalysts is another important aspect of green synthesis. A new method for the synthesis of 4-acyl-1-phenyl-3-methyl-pyrazolones-5 involves the condensation of acid chlorides or anhydrides with 1-phenyl-3-methyl-pyrazolone-5 in dioxane, catalyzed by suspended calcium hydroxide. This method provides the 4-acylated derivatives directly and in good yields. While dioxane is not considered a green solvent, the principle of using a readily available and less hazardous catalyst is a step towards a more sustainable process.

The synthesis of a direct derivative, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone, has been reported via a condensation reaction in methanol (B129727). Although methanol is a conventional solvent, the one-pot nature of the synthesis of the Schiff base precursor aligns with the green chemistry principle of procedural simplification.

Advanced Structural Elucidation and Tautomerism of 4 Acetyl 5 Methyl 1,2 Dihydropyrazol 3 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of 4-acetyl-5-methyl-1,2-dihydropyrazol-3-one. These techniques provide insights into the atomic connectivity, functional groups, and the electronic environment of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomerism of pyrazolones. bohrium.commdpi.com The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide definitive evidence for the predominant tautomeric forms in solution. For pyrazolone (B3327878) derivatives, NMR studies, including 2D techniques like COSY, HMQC, and HMBC, help in assigning the complex spectra and understanding the connectivity within the molecule. pvamu.edu

While specific NMR data for the parent compound this compound is not extensively reported, analysis of its derivatives provides significant insight. For instance, in derivatives like 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone, the ¹³C NMR signals for the pyrazolone methyl and the acetyl methyl are distinctly observed around 16.2 ppm and 14.9 ppm, respectively. mdpi.com The carbonyl carbons of the pyrazolone ring and the acetyl group also show characteristic chemical shifts. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound in DMSO-d₆

| Functional Group | 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone mdpi.com |

|---|---|

| Pyrazolone C=O | 146.2 |

| Acetyl C=O | --- |

| Pyrazolone CH₃ | 16.2 |

| Acetyl CH₃ | 14.9 |

| Aromatic Carbons | 137.9–116.0 |

| C=N | 137.7 |

Note: This table presents data from a derivative to illustrate typical chemical shift ranges.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule. mdpi.comamericanpharmaceuticalreview.com For pyrazolone derivatives, FT-IR spectra are particularly useful for identifying the stretching vibrations of key bonds, which can help in distinguishing between tautomeric forms.

The spectra of pyrazolone derivatives typically show characteristic absorption bands for N-H, C=O, C=N, and C=C stretching vibrations. jocpr.com In the case of derivatives of this compound, the carbonyl (C=O) stretching frequencies are of significant interest. The pyrazolone ring C=O stretch and the acetyl C=O stretch are expected in the region of 1650-1720 cm⁻¹. For example, in 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone, a C=O stretch is observed at 1501 cm⁻¹, while the C=N stretch appears at 1627 cm⁻¹. mdpi.com The N-H stretching vibration, indicative of the NH-tautomer or intermolecular hydrogen bonding, is typically observed as a broad band in the range of 3100-3500 cm⁻¹. mdpi.comnih.gov

Computational studies using Density Functional Theory (DFT) are often employed alongside experimental work to assign vibrational frequencies and to predict the spectra for different tautomers, aiding in their identification. nih.govresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands (cm⁻¹) for Derivatives of this compound

| Vibrational Mode | Derivative 1 (Ampp-Dh) mdpi.com | Derivative 2 nih.gov |

|---|---|---|

| ν(N–H) | 3486 | 3210 |

| ν(C–H) | 2913 | --- |

| ν(C=O) | 1501 | 1658 |

| ν(C=N) | 1627 | 1599, 1517 |

Note: Ampp-Dh is 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone. Derivative 2 is a bis-pyrazole derivative.

High-Resolution Mass Spectrometry (HRMS) and LC-MS

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. ncsu.edu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for pyrazolone derivatives. mdpi.comgre.ac.uk

In the mass spectra of derivatives such as 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone, the protonated molecular ion [M+H]⁺ is often observed as the base peak, confirming the molecular weight. mdpi.com The fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information. researchgate.net For pyrazolone derivatives, common fragmentation pathways include the cleavage of the side chains and the rupture of the heterocyclic ring. researchgate.netnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS, making it an indispensable tool for analyzing complex mixtures and reaction products. ncsu.edu

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. physchemres.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For pyrazolone derivatives, the spectra typically exhibit bands corresponding to π→π* and n→π* transitions. mdpi.com

A study on 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate (B1144303), a closely related N-phenyl derivative, showed two absorption bands in chloroform (B151607) at 250 nm and 286 nm. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the specific tautomeric form present, as the electronic structure differs between the keto and enol forms. nih.govresearchgate.net For instance, the UV-Vis spectra of metal complexes of pyrazolone derivatives show distinct bands for π→π* and n→π* transitions, which can be used to study the coordination environment. mdpi.commdpi.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a compound in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-ray Diffraction of this compound and its Derivatives

Single crystal X-ray diffraction studies are crucial for unambiguously determining the predominant tautomeric form in the solid state and for understanding the three-dimensional packing of molecules in the crystal lattice.

The crystal structure of 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate has been determined. researchgate.net It crystallizes in the orthorhombic space group P2₁2₁2₁ and exists exclusively in the 1,3-diketo form in the solid state, despite evidence of a keto-enol equilibrium in solution. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds between the imino N-H group of the pyrazolone ring and the oxygen atom of the water molecule. researchgate.net

Another highly relevant structure is that of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, which features the N-unsubstituted pyrazolone core. nih.gov In the crystal, molecules form dimers through N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These studies highlight that in the solid state, pyrazolones often exhibit extensive hydrogen-bonding networks. nih.gov The crystal structures of other derivatives, such as the phenylhydrazones of 4-acyl-5-methyl-2-phenyl-pyrazol-3-ones, have also been reported, often crystallizing in triclinic systems and featuring intramolecular hydrogen bonds. mdpi.comresearchgate.net

Table 3: Selected Crystallographic Data for Pyrazolone Derivatives

| Parameter | 4-Acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate researchgate.net | 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one nih.gov |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂·H₂O | C₆H₉ClN₂O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 7.419 (4) | 7.0398 (3) |

| b (Å) | 7.522 (4) | 13.5181 (6) |

| c (Å) | 21.814 (8) | 8.4682 (4) |

| β (°) | 90 | 108.735 (2) |

| Volume (ų) | 1217.2 (10) | 762.61 (6) |

| Z | 4 | 4 |

| Key H-Bonding Motif | Intermolecular N—H···O(water) | Dimer via N—H···O |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of pyrazolone derivatives is typically dictated by a network of specific non-covalent interactions. Analysis of analogous structures, such as 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one and N-phenyl derivatives, provides critical insights into the packing motifs likely to be adopted by the title compound.

Hydrogen Bonding: The primary interaction governing the crystal packing of pyrazolones with an unsubstituted N-H group is hydrogen bonding. In the crystal structure of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, molecules form dimeric pairs through strong N—H⋯O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.gov These dimers then connect into ribbons via further N—H⋯O interactions. nih.gov Similarly, in the hydrate of the 4-acetyl-5-methyl-2-phenyl derivative, a strong intermolecular hydrogen bond is observed between the imino N—H group and the oxygen atom of a water molecule, with an H⋯O distance of 1.73 Å. researchgate.net These examples strongly suggest that this compound would also form robust hydrogen-bonded dimers or chains in the solid state, utilizing its N-H donor and the carbonyl oxygen acceptors of the pyrazolone ring and the acetyl group.

| Interaction Type | Participating Groups | Typical Distance (Å) | Significance | Reference |

|---|---|---|---|---|

| N—H⋯O Hydrogen Bond | Pyrazole (B372694) (N-H) & Ring Carbonyl (C=O) | D⋯A ≈ 2.7-2.9 | Forms primary dimeric or chain motifs | nih.gov |

| π–π Stacking | Pyrazole Ring ↔ Pyrazole Ring | Centroid-Centroid ≈ 3.4-3.9 | Stabilizes packing between layers/chains | nih.govnih.gov |

| C—H⋯O Hydrogen Bond | Alkyl/Aryl C-H & Carbonyl (C=O) | H⋯A ≈ 2.4-2.6 | Contributes to 3D network formation | nih.gov |

Tautomeric Equilibrium and Conformational Dynamics

Pyrazolones are well-known for their complex tautomerism, existing as an equilibrium of multiple forms. daneshyari.comresearchgate.net For this compound, the primary equilibrium involves keto-enol tautomerism, with the potential for keto-amine forms as well, especially in derivatives. The position of this equilibrium is sensitive to the physical state (solid or solution), solvent polarity, and the electronic nature of substituents. daneshyari.comresearchgate.net

Experimental Investigation of Tautomeric Forms (Keto-Enol, Keto-Amine)

Experimental studies on close analogues of the title compound confirm the existence of multiple tautomeric forms.

Keto-Enol Tautomerism: An investigation of 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate revealed that while the keto-enol form is known to exist in solution, the compound crystallizes exclusively in the 1,3-diketo form. researchgate.net This highlights a common phenomenon where the solid-state structure represents the most thermodynamically stable crystalline form, which may differ from the equilibrium mixture present in solution. Further studies on 1-substituted pyrazol-5-ones using ¹H, ¹³C, and ¹⁵N-NMR spectroscopy have shown that the enol (OH-form) tautomer can be the predominant species in nonpolar solvents like CDCl₃, where it is stabilized by forming dimeric pairs through hydrogen bonds. mdpi.com In more polar solvents like DMSO, these dimers can break apart into monomers. mdpi.com

Keto-Amine Tautomerism: In Schiff base derivatives formed from 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one, crystallographic analysis has shown that the molecule adopts the keto-amine tautomeric form in the solid state. This form is stabilized by a strong intramolecular N—H⋯O hydrogen bond.

These findings strongly suggest that this compound also exists as a dynamic equilibrium of its diketo and various enol tautomers, with the predominant form being highly dependent on the solvent environment.

Computational Approaches to Conformational Analysis and Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov Studies on pyrazolone systems consistently employ methods like B3LYP with large basis sets such as 6-311++G(d,p) to accurately model these structures in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). daneshyari.com

Theoretical investigations on pyrazolone tautomerism generally conclude:

Aromaticity as a Driving Force: Tautomers that possess aromatic character, such as the enol (OH) and certain amine (NH) forms, are often more stable than the non-aromatic keto (CH) form. purkh.com The cyclic electron delocalization in the pyrazole ring provides a significant stabilizing effect. purkh.com

Substituent Effects: The electronic nature of substituents plays a crucial role. Electron-donating groups (like -CH₃, -NH₂) tend to favor one tautomer, while electron-withdrawing groups shift the equilibrium towards another. nih.gov

Solvent Influence: The solvent environment significantly impacts tautomeric stability. Computational models have shown that increasing solvent polarity can stabilize both keto and enol tautomers, modulating the molecular dipole moment and altering the equilibrium ratios. nih.gov For pyrazoles, water molecules have been shown to lower the energy barriers for the proton transfer required for tautomer interconversion by forming stabilizing hydrogen bonds. nih.gov

For this compound, DFT calculations would be expected to show a delicate energy balance between the diketo tautomer and several possible enol tautomers. The relative energies would be influenced by intramolecular hydrogen bonding between the acetyl oxygen and the enolic hydroxyl group, as well as by the solvent environment.

| Tautomeric Form | Key Structural Features | Predicted Stability Factors | Reference for Method |

|---|---|---|---|

| Diketone | Two C=O groups; CH group at C4 | Generally stable, especially in solid state. | researchgate.net |

| Enol-1 (at C3) | C3-OH; C4=C5 double bond | Aromatic pyrazole ring; potential H-bonding. Favored in many solutions. | mdpi.comnih.gov |

| Enol-2 (at acetyl) | Enolic C=C-OH from acetyl group | Potential for intramolecular H-bond with C3=O; conjugation. | daneshyari.com |

Chemical Reactivity and Derivatization Strategies for 4 Acetyl 5 Methyl 1,2 Dihydropyrazol 3 One

Functional Group Interconversions and Modifications of the Acetyl Moiety

The acetyl group at the C4 position of the pyrazolone (B3327878) ring is a primary site for chemical modification, enabling a variety of functional group interconversions. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are weakly acidic, allowing for both nucleophilic additions to the carbonyl and condensation reactions involving the methyl group.

A principal transformation is the condensation reaction with hydrazine (B178648) derivatives to form hydrazones. For instance, the N-phenyl substituted analogue, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one, readily reacts with phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine under reflux in methanol (B129727) to yield the corresponding phenylhydrazone and 2,4-dinitrophenylhydrazone Schiff bases, respectively. mdpi.comresearchgate.netnih.gov These reactions proceed in good yields and the resulting hydrazones are stable crystalline solids. mdpi.com This conversion of the acetyl's carbonyl group into a C=N double bond is a gateway to further derivatization and is fundamental in the synthesis of chelating agents and bioactive molecules. mdpi.comnih.gov

Another key modification of the acetyl moiety is its participation in base-catalyzed condensation reactions with aromatic aldehydes, a process known as the Claisen-Schmidt condensation. byjus.comgordon.edu This reaction typically involves the enolate of the acetyl group attacking the aldehyde, followed by dehydration to yield an α,β-unsaturated ketone, commonly referred to as a chalcone. These chalcone derivatives serve as crucial intermediates for synthesizing a variety of fused heterocyclic systems. researchgate.net

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Hydrazone Formation | Phenylhydrazine | Phenylhydrazone (Schiff Base) | mdpi.com |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone (Schiff Base) | mdpi.com |

| Claisen-Schmidt Condensation | Aromatic Aldehydes (e.g., 4-hydroxybenzaldehyde), Base (e.g., NaOH) | Chalcone (α,β-Unsaturated Ketone) | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone Ring

The pyrazolone ring itself is amenable to both electrophilic and nucleophilic attack, allowing for functionalization beyond the acetyl group. The C4 position, being an active methylene carbon flanked by two carbonyl groups (the ring ketone/enol and the acetyl group), is the most common site for electrophilic substitution.

One of the most significant electrophilic substitution reactions for pyrazolones is the Vilsmeier-Haack reaction. nih.govmdpi.com This reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide like DMF), introduces a formyl group (-CHO) onto the ring. researchgate.net For pyrazol-3-ones lacking a C4 substituent, this reaction proceeds at the C4 position to yield 4-formyl-pyrazolones. nih.govscispace.com These formylated products are valuable precursors for various other derivatives. nih.gov

The nitrogen atoms of the pyrazolone ring exhibit nucleophilic character and can undergo reactions such as alkylation and acylation. While many syntheses of pyrazole (B372694) derivatives install the N-substituent during the initial ring formation, the unsubstituted 1,2-dihydropyrazol-3-one can be functionalized on the nitrogen atoms. The regioselectivity of these substitutions (at N1 vs. N2) can be influenced by the reaction conditions and the nature of the electrophile.

Regioselective Functionalization and Derivatization Approaches

Regioselectivity is a critical aspect of the derivatization of 4-acetyl-5-methyl-1,2-dihydropyrazol-3-one due to its multiple reactive sites. Synthetic strategies often aim to selectively target one functional group while leaving others intact.

The synthesis of pyrazoles via 1,3-dipolar cycloaddition or condensation reactions often faces challenges of regioselectivity, where different isomers can be formed. nih.govmdpi.com In the derivatization of the pre-formed pyrazolone, regioselectivity is key in reactions such as N-alkylation/acylation and in multicomponent reactions where the pyrazolone acts as a nucleophile. Stepwise reaction protocols can be employed to control the outcome and isolate specific regioisomers. For example, the synthesis of tetra-substituted phenylaminopyrazoles can be controlled through a stepwise fashion, which affects the chemo- and regio-selectivity compared to a one-pot procedure. nih.gov

In multicomponent reactions, the initial step often dictates the regiochemical outcome. For instance, in the synthesis of pyranopyrazoles, the Knoevenagel condensation of an aldehyde with malononitrile typically precedes the Michael addition of the pyrazolone, ensuring a specific connectivity in the final product. nih.gov The choice of catalyst and solvent can also play a crucial role in directing the regioselectivity of these complex transformations. researchgate.net

Construction of Fused and Spiro-Heterocyclic Systems Incorporating the Pyrazolone Framework

The diverse reactivity of this compound makes it an exceptional precursor for the synthesis of complex heterocyclic systems, including fused and spiro compounds.

Fused Systems: A prominent application is in the synthesis of pyranopyrazoles. These are typically constructed via a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate (B1235776), and hydrazine hydrate (B1144303) (which form the pyrazolone in situ) or by reacting a pre-formed pyrazolone with an aldehyde and malononitrile. jetir.orgresearchgate.net The reaction sequence usually involves an initial Knoevenagel condensation, followed by a Michael addition of the pyrazolone C4-anion to the resulting benzylidenemalononitrile, and subsequent intramolecular cyclization and tautomerization to yield the stable dihydropyrano[2,3-c]pyrazole scaffold. nih.gov

Furthermore, the acetyl-pyrazolone core can be used to construct pyrazolo[3,4-d]pyridazine derivatives. For example, ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates react with hydrazine to form the fused pyridazinone ring system. researchgate.netresearchgate.net

Spiro Systems: The pyrazolone nucleus is also a valuable component in the synthesis of spiro-heterocycles, particularly spiro-oxindoles. These are often prepared through multicomponent reactions involving isatin, an active methylene compound (like the pyrazolone), and another component. For example, spiro[indoline-3,4′-pyrano[2,3-c]]pyrazoles can be synthesized in a three-component reaction of isatin, the pyrazolone, and ethyl cyanoacetate. nih.gov The reaction of isatin with pyrazolines has also been explored as a route to spiro isatin-cyclopropanes. researchgate.net These complex syntheses leverage the reactivity of the C4-position of the pyrazolone and the C3-carbonyl group of isatin to create the spirocyclic junction. researchgate.netnih.govbeilstein-journals.org

| System Type | Key Reagents | Resulting Scaffold | Reference |

|---|---|---|---|

| Fused | Aromatic Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | jetir.orgresearchgate.net |

| Fused | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazine | researchgate.netresearchgate.net |

| Spiro | Isatin, Ethyl Cyanoacetate | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | nih.gov |

| Spiro | Isatin, Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] (related MCR) | beilstein-journals.org |

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The Claisen-Schmidt condensation to form chalcones proceeds via a base-mediated mechanism. A base, such as sodium hydroxide, removes a proton from the methyl of the acetyl group to form a resonance-stabilized enolate. gordon.edu This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to yield the conjugated α,β-unsaturated ketone (chalcone). nih.govjove.com

The formation of hydrazones is a nucleophilic addition-elimination reaction. The nitrogen of the hydrazine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This is followed by a proton transfer and the elimination of a water molecule to form the C=N bond of the hydrazone. mdpi.com

The synthesis of pyranopyrazoles via the four-component reaction follows a domino sequence. The proposed mechanism begins with the Knoevenagel condensation between the aromatic aldehyde and malononitrile. nih.govias.ac.in Simultaneously, the pyrazolone is formed from the condensation of ethyl acetoacetate and hydrazine. The pyrazolone, in its enol form or as an anion at C4, then undergoes a nucleophilic Michael addition to the electron-deficient alkene of the benzylidenemalononitrile intermediate. The final step is an intramolecular cyclization via the attack of the hydroxyl group (or enolate oxygen) onto one of the nitrile groups, followed by tautomerization to give the final, stable 6-amino-dihydropyrano[2,3-c]pyrazole product. nih.govias.ac.in

Finally, the formation of tetrasubstituted pyrazoles can be achieved through eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reactions. A base generates an enolate from an enaminone and deprotonates a hydrazonyl chloride to form a nitrilimine in situ. The nitrilimine then acts as a 1,3-dipole in a regioselective cycloaddition reaction with the enolate to form the highly substituted pyrazole ring. mdpi.com

Coordination Chemistry of 4 Acetyl 5 Methyl 1,2 Dihydropyrazol 3 One As a Ligand

Ligand Design Principles and Chelation Modes of the Chemical Compound

4-Acetyl-5-methyl-1,2-dihydropyrazol-3-one, a member of the acylpyrazolone family, is a privileged ligand in coordination chemistry. Its design is rooted in the principles of β-dicarbonyl chemistry, fused within a pyrazole (B372694) heterocycle. nih.gov This structure gives rise to significant keto-enol tautomerism, which is fundamental to its coordinating ability. While the compound can exist in a 1,3-diketo form, as observed in its monohydrated crystalline state, it is the enolic form that is crucial for chelation. researchgate.net

Upon deprotonation, the ligand functions as an O,O-bidentate chelator, coordinating to a metal ion through the oxygen atoms of the pyrazolone (B3327878) carbonyl and the acetyl group. This forms a stable six-membered chelate ring, a common feature in metal acetylacetonate (B107027) complexes. nih.gov The presence of the pyrazole ring, however, introduces additional possibilities. Derivatives of this ligand, such as its phenylhydrazone Schiff bases, demonstrate a shift in chelation mode. In these cases, coordination occurs in an N,O-bidentate fashion, involving the azomethine nitrogen and the pyrazolone keto oxygen. mdpi.comresearchgate.netnih.gov This versatility in chelation is a key principle of its design, allowing for the formation of structurally diverse metal complexes. nih.govacs.org Acylpyrazolone ligands are noted for forming complexes with high stability constants, a consequence of their strong chelating nature. nih.gov

Synthesis and Advanced Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as methanol (B129727) or ethanol. mdpi.comresearchgate.net The resulting complexes are often stable solids at room temperature and can be characterized by a suite of advanced analytical techniques. mdpi.comresearchgate.netresearchgate.net

Transition Metal Complexes

A variety of transition metal complexes involving ligands derived from this compound have been synthesized and characterized. For instance, octahedral complexes of Manganese(II), Cobalt(II), Nickel(II), and Copper(II) have been prepared using a phenylhydrazone derivative of the ligand. mdpi.comnih.gov In these complexes, two bidentate ligand molecules coordinate to the central metal ion, with two water molecules typically completing the octahedral geometry. mdpi.comresearchgate.net

Advanced characterization methods are crucial for elucidating the structures of these complexes.

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: Provides evidence of coordination. A shift in the vibrational frequencies of the C=O and C=N (in Schiff base derivatives) groups upon complexation indicates their involvement in bonding to the metal ion. The appearance of new bands at lower frequencies is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.com

NMR Spectroscopy: 1H and 13C NMR studies of the diamagnetic complexes and the free ligands help to identify the coordination sites. Coordination-induced shifts in the proton and carbon signals adjacent to the donor atoms are indicative of complex formation. nih.govmdpi.com

Molar Conductance: Measurements in solvents like DMF indicate the non-electrolytic nature of the neutral chelate complexes. mdpi.comresearchgate.net

Main Group and Lanthanide Complexes

The versatility of acylpyrazolone ligands extends to their coordination with main group and lanthanide elements. nih.govacs.org Syntheses with alkali metals (like sodium), alkaline-earth metals (like magnesium and calcium), and lanthanides have been reported for related acylpyrazolone systems. nih.govacs.org These reactions yield complexes with diverse and sometimes polymeric structures. nih.govacs.org

For instance, lanthanide(III) ions have been shown to react with related pyrazolone-based ligands to form neutral trischelate complexes, often with additional coordinated water molecules, resulting in coordination numbers of six or eight. researchgate.netresearchgate.net Characterization of these complexes relies on similar techniques as for transition metals:

Elemental and Complexometric Titrations: To determine the metal-to-ligand ratio. researchgate.net

IR Spectroscopy: To identify the coordination through the characteristic shifts of carbonyl stretching frequencies. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the loss of coordinated or lattice water molecules. nih.govresearchgate.net

NMR Spectroscopy: 1H NMR spectra can confirm the coordination of the ligand. researchgate.net

The ability of this compound to form stable complexes with metals of varying ionic radii highlights its utility in coordination chemistry. nih.govacs.org

Spectroscopic and Magnetic Properties of Metal-Pyrazolone Complexes

The spectroscopic and magnetic properties of metal complexes with this compound derivatives provide significant insight into their electronic structure and geometry.

Spectroscopic Properties:

Infrared (IR) Spectra: A key diagnostic tool, IR spectra show a downward shift of the ν(C=O) band and, in Schiff base derivatives, the ν(C=N) band upon coordination, confirming the participation of these groups in bonding. New bands in the far-IR region (typically 478-492 cm⁻¹ and 620-633 cm⁻¹) are assigned to ν(M-O) and ν(M-N) vibrations, respectively. mdpi.com

Electronic Spectra (UV-Vis): The UV-Vis spectra of the complexes in solvents like DMF display bands corresponding to intra-ligand (π→π* and n→π*) transitions and lower energy d-d transitions for transition metal complexes. mdpi.com The position of these d-d bands is indicative of the coordination geometry. For example, the spectra of Co(II), Ni(II), and Mn(II) complexes are often characteristic of an octahedral environment. mdpi.com Distorted octahedral geometries for Cu(II) complexes are also suggested by their electronic spectra. mdpi.com

NMR Spectra: For the free pyrazolone phenylhydrazone ligand (Ampp-Dh), signals for the -NH and azomethine C=NH protons appear at δ 10.8 ppm and 8.8 ppm, respectively. mdpi.com The carbonyl carbon (C=O) and azomethine carbon (C=N) resonate at δ 146.2 ppm and 137.7 ppm. mdpi.com These chemical shifts are sensitive to the coordination environment.

Magnetic Properties: Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moments (μ_eff) of the paramagnetic complexes, which helps in deducing the geometry and the oxidation state of the central metal ion.

| Complex | μ_eff (B.M.) | d-d Transition Bands (nm) | Proposed Geometry |

|---|---|---|---|

| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | 5.67 | 451 | Octahedral |

| Co(Ampp-Dh)₂(H₂O)₂ | 4.47 | 414, 493 | Octahedral |

| Ni(Ampp-Dh)₂(H₂O)₂ | - | 436 | Octahedral |

| Cu(Ampp-Ph)₂(H₂O)₂ | 1.93 | 594 | Distorted Octahedral |

The observed magnetic moments for the Mn(II) (≈5.6 B.M.) and Co(II) (≈4.4 B.M.) complexes are in good agreement with the expected values for high-spin octahedral d⁵ and d⁷ systems, respectively. mdpi.com Similarly, the moment for the Cu(II) complex (≈1.9 B.M.) corroborates a d⁹ configuration in a distorted octahedral environment. mdpi.com In some polynuclear systems involving radical ligands, strong magnetic coupling between the metal ion and the radical can be observed. mdpi.com

Theoretical Insights into Metal-Ligand Bonding and Complex Stability

While specific theoretical studies on this compound complexes are not extensively documented, insights can be drawn from general principles of coordination chemistry and studies on related systems. The stability of the metal-ligand bond in these chelate complexes is a result of both electrostatic and covalent contributions. mdpi.com

The interaction energy between the metal cation and the deprotonated ligand is dominated by the electrical (electrostatic) component, which is largely influenced by the ligand's charge. mdpi.com The covalent character arises from charge transfer interactions, primarily from the ligand's donor orbitals to the metal's acceptor orbitals. The formation of a stable six-membered chelate ring significantly enhances complex stability due to the chelate effect.

Experimental data provide indirect evidence for the nature of the metal-ligand bonding:

IR Spectroscopy: The magnitude of the shift in the carbonyl stretching frequency upon coordination can be correlated with the strength of the M-O bond. A larger shift suggests a greater perturbation of the C=O bond and hence a stronger interaction with the metal ion.

Thermal Analysis (TGA/DTA): The decomposition temperatures of the complexes, as determined by thermogravimetric analysis, provide a measure of their thermal stability. Studies on related acylpyrazolone complexes have used these techniques to establish their stability profiles. nih.govacs.org

Structural Data: X-ray crystallographic data, when available, reveal metal-ligand bond distances. Shorter bond lengths generally imply stronger bonds. Distortions from ideal geometries, often seen in Cu(II) complexes due to the Jahn-Teller effect, also influence complex stability. mdpi.com

Computational and Theoretical Studies on 4 Acetyl 5 Methyl 1,2 Dihydropyrazol 3 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational analysis for molecules like 4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE. These methods solve the Schrödinger equation or its density-based equivalent to determine the electronic structure and properties of a molecule from first principles.

For pyrazole (B372694) derivatives, methods like B3LYP and B3PW91 with basis sets such as 6-311+G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netnih.gov These calculations are foundational for predicting a wide array of molecular characteristics.

Understanding the electronic landscape of this compound is crucial for predicting its chemical behavior. DFT calculations are used to map the electron density, identify regions susceptible to electrophilic or nucleophilic attack, and analyze the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. In related pyrazolone (B3327878) structures, the HOMO is often localized on the pyrazole ring and the phenyl group (if present), while the LUMO is distributed over the acetyl and carbonyl groups. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For similar pyrazolone derivatives, the MEP analysis typically reveals negative potential (red/yellow regions) around the oxygen atoms of the acetyl and carbonyl groups, indicating these as sites for electrophilic attack. nih.gov Positive potential (blue regions) is usually found around the N-H or C-H protons, marking them as sites for nucleophilic interaction. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Structurally Similar Pyrazole Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -2.0 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 | Relates to chemical reactivity and stability |

Note: Data is illustrative and based on calculations for analogous pyrazole structures.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. Theoretical vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. For instance, in studies of related pyrazoles, the calculated vibrational frequencies for C=O and N-H stretching modes show good agreement with experimental FTIR spectra after applying appropriate scaling factors. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical reactivity and stability of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com

Table 2: Calculated Reactivity Descriptors for a Representative Pyrazolone Analog

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.25 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ²/2η | 4.01 | Propensity to accept electrons |

Note: Values are illustrative and derived from DFT calculations on analogous compounds. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities.

These simulations are particularly useful for exploring the conformational landscape of flexible molecules. By simulating the molecule's movement, researchers can identify low-energy conformers and understand the transitions between them. MD is also critical for studying the effect of the solvent on the molecule's structure and behavior. The explicit inclusion of solvent molecules (like water) allows for a more realistic representation of the system, capturing the influence of hydrogen bonding and other intermolecular interactions on the solute's conformation.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states.

DFT calculations can be used to determine the geometries and energies of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. This information is invaluable for understanding how the compound is synthesized and how it might react with other molecules. For example, computational studies on the synthesis of pyrazole derivatives have elucidated the cycloaddition reaction pathways. nih.gov

Molecular Modeling of Interactions with Biological Macromolecules (Focus on binding mechanisms, not efficacy)

Given the prevalence of pyrazole derivatives in medicinal chemistry, understanding how this compound might interact with biological targets like proteins and enzymes is of significant interest. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound is then computationally "docked" into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations, scoring them based on a force field that estimates the binding affinity.

The results of a docking study can reveal the key intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in docking studies of similar pyrazole compounds with enzymes, the carbonyl oxygen and the pyrazole nitrogen atoms are often found to act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the active site. nih.gov This provides a structural hypothesis for the binding mechanism that can be tested experimentally.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide |

| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone |

| 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid |

Biological Relevance and Molecular Interaction Studies of 4 Acetyl 5 Methyl 1,2 Dihydropyrazol 3 One Derivatives

Mechanistic Studies of Enzyme Inhibition by Pyrazolone (B3327878) Derivatives

Pyrazolone derivatives have emerged as potent inhibitors of several key enzymes, playing a crucial role in various pathological conditions. Their inhibitory mechanisms are diverse and depend on both the specific derivative and the target enzyme.

Studies have shown that certain pyrazolone derivatives are effective inhibitors of cholinesterases (ChEs) , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the progression of Alzheimer's disease. For instance, a series of sulfonamide-bearing pyrazolone derivatives demonstrated potent inhibitory activity against these enzymes, with some compounds exhibiting higher potency than standard reference compounds. nih.gov The inhibition kinetics revealed that these compounds can act via competitive or non-competitive mechanisms, with inhibitory constants (Kᵢ) in the nanomolar range. nih.gov

Another significant target for pyrazolone derivatives is xanthine oxidase , an enzyme involved in hyperuricemia and related diseases. Research on pyrazolone-based 4-(furan-2-yl)benzoic acids revealed them to be low micromolar inhibitors of this enzyme. Kinetic studies of the most potent inhibitor in this series identified it as a mixed-type inhibitor, indicating that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with a higher affinity for the free enzyme. semanticscholar.org Molecular docking and dynamics simulations suggest that the inhibitor's carboxylic group forms crucial interactions, such as a salt bridge with an arginine residue (Arg880) and a hydrogen bond with a threonine residue (Thr1010) in the enzyme's active site, which are key to stabilizing the enzyme-inhibitor complex. semanticscholar.org

Furthermore, pyrazole (B372694) derivatives have been investigated as inhibitors of DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. nih.gov Molecular docking studies have indicated that these compounds can bind to the active site of DNA gyrase, suggesting a potential mechanism for their antibacterial activity. nih.gov

The following table summarizes the inhibitory activities of selected pyrazolone derivatives against various enzymes.

| Derivative Class | Target Enzyme | Inhibition Type | Key Findings |

| Sulfonamide-bearing pyrazolones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Competitive/Non-competitive | Potent inhibition with Kᵢ values in the nanomolar range. |

| Pyrazolone-based 4-(furan-2-yl)benzoic acids | Xanthine Oxidase | Mixed-type | Low micromolar IC₅₀ values; key interactions with Arg880 and Thr1010. |

| Pyrazole-thiazole hybrids | Topoisomerase II/IV | Not specified | Potent growth inhibitors of MRSA. nih.gov |

| Benzo-indole pyrazole Schiff bases | DNA Gyrase | Not specified | Target DNA gyrase, showing antibacterial activity. nih.gov |

Receptor Binding Profiling and Ligand-Target Molecular Interactions

The biological effects of pyrazolone derivatives are also mediated through their interaction with specific cellular receptors. These interactions can either activate or block receptor signaling pathways, leading to a physiological response.

One area of investigation is the interaction of pyrazolone derivatives with N-formyl peptide receptors (FPRs) , which are involved in inflammation and cancer. nih.gov However, studies on a series of pyrazole and pyrazolone derivatives as potential FPR agonists revealed that most had low or no activity. Molecular modeling suggested that the five-membered pyrazole nucleus led to a suboptimal arrangement of the key pharmacophore within the receptor's binding site, highlighting the importance of the core scaffold in receptor binding. nih.gov

In the realm of cancer immunotherapy, phenyl-pyrazolone derivatives have been identified as small molecules that target the programmed death-ligand 1 (PD-L1) . These compounds inhibit the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), a critical immune checkpoint pathway that cancer cells exploit to evade the immune system. mdpi.commdpi.com The phenyl-pyrazolone scaffold is structurally similar to the antioxidant drug edaravone. mdpi.commdpi.com The nature of the substituent on the phenyl-pyrazolone core has been shown to modulate the binding affinity for PD-L1. mdpi.com

Furthermore, pyrazolone derivatives have been developed as receptors for the selective separation of rare-earth elements. A series of 4-phosphoryl pyrazolone receptors have shown selectivity for trivalent lanthanides. X-ray crystallography and liquid-liquid extraction studies have provided insights into the coordination chemistry and the influence of the ligand structure on binding and selectivity. acs.org

The table below outlines the receptor binding profiles of certain pyrazolone derivatives.

| Derivative Class | Target Receptor | Interaction Type | Biological Implication |

| Pyrazole and pyrazolone derivatives | N-formyl peptide receptors (FPRs) | Agonist (low activity) | Inflammation and cancer modulation. nih.gov |

| Phenyl-pyrazolone derivatives | Programmed death-ligand 1 (PD-L1) | Inhibitor | Cancer immunotherapy. mdpi.commdpi.com |

| 4-Phosphoryl pyrazolone derivatives | Rare-earth element ions | Receptor/Chelator | Selective separation of rare-earth elements. acs.org |

Molecular Basis of Anti-Microbial Properties

Pyrazolone derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. nih.govderpharmachemica.com The molecular mechanisms underlying these properties are multifaceted and often involve the disruption of essential cellular processes in microorganisms.

The antibacterial effect of pyrazolones is generally more pronounced than their antifungal activity, with distinct inhibitory actions on Gram-positive and Gram-negative bacteria. nih.gov In Gram-positive bacteria, the cell wall, composed of peptidoglycan and teichoic acid layers, is a primary target. The heteroatoms in the pyrazolone molecules can interact with the charged lipoteichoic acid layer, leading to the adsorption of the biocide. nih.gov In contrast, the lipid layer of the outer membrane is the main target in Gram-negative bacteria. nih.gov

Specific molecular targets for the antimicrobial action of pyrazolone derivatives have been identified. As mentioned earlier, some pyrazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV , enzymes crucial for bacterial DNA replication and segregation. nih.gov Molecular docking studies have supported this by showing potential binding interactions within the active sites of these enzymes. nih.gov

The structural features of pyrazolone derivatives play a critical role in their antimicrobial efficacy. For example, the introduction of a pyrazole ring to a phenyl thiazole (B1198619) scaffold was shown to broaden the antibacterial spectrum, resulting in compounds with potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the antimicrobial properties and proposed mechanisms of pyrazolone derivatives.

| Derivative Class | Target Organism(s) | Proposed Mechanism of Action | Key Findings |

| General pyrazolone derivatives | Bacteria (Gram-positive and Gram-negative), Fungi | Interaction with bacterial cell wall/membrane components. nih.gov | Generally better antibacterial than antifungal activity. nih.gov |

| Pyrazole-thiazole hybrids | MRSA | Inhibition of Topoisomerase II and IV. nih.gov | Potent growth inhibitors with low MBC values. nih.gov |

| Pyrazoline-clubbed pyrazoles | Pseudomonas aeruginosa, Staphylococcus aureus | Not specified | Moderate growth inhibitors. nih.gov |

| Pyrazole derivatives | Vancomycin- and linezolid-resistant MRSA | Not specified | Broad-spectrum antibacterial activity. nih.gov |

Antioxidant Activity: Elucidation of Radical Scavenging Mechanisms

Many pyrazolone derivatives exhibit significant antioxidant properties, acting as scavengers of harmful free radicals. mdpi.comnih.govrsc.org This activity is largely attributed to their chemical structure, which is reminiscent of the well-known antioxidant drug, edaravone. mdpi.commdpi.com

The primary mechanism of radical scavenging by pyrazolone derivatives often involves hydrogen atom transfer (HAT) . daneshyari.com In this process, the pyrazolone derivative donates a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov Theoretical studies using density functional theory (DFT) have supported the HAT mechanism as the preferred pathway for radical scavenging by these compounds. daneshyari.com

The antioxidant potential of pyrazolone derivatives can be evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.orgresearchgate.net Studies have shown that the scavenging activity is dependent on the substituents on the pyrazolone ring. For instance, derivatives bearing a catechol moiety have demonstrated excellent antiradical potency. rsc.org Similarly, the introduction of an N-dichlorophenyl group has been shown to result in a robust antioxidant. mdpi.com

In some cases, pyrazolone derivatives have also been shown to inhibit lipid peroxidation, a key process in oxidative stress-related tissue injury. nih.gov They can suppress the formation of lipid peroxidation markers like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.gov

The table below details the antioxidant activities and scavenging mechanisms of pyrazolone derivatives.

| Derivative Class | Assay/Model | Proposed Scavenging Mechanism | Key Findings |

| General pyrazolone derivatives | DPPH radical scavenging | Hydrogen Atom Transfer (HAT) daneshyari.com | Substituents on the pyrazolone ring modulate activity. mdpi.comrsc.org |

| Phenyl-pyrazolone derivatives | DPPH and oxygen free radical scavenging | Radical scavenging | Potent antioxidant effects, similar to edaravone. mdpi.commdpi.com |

| Pyrazolone derivatives with catechol moiety | DPPH radical scavenging | Not specified | High antiradical potency. rsc.org |

| 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones | DPPH radical scavenging | Not specified | Positive response, with some derivatives showing strong activity. researchgate.net |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one | DPPH radical scavenging, reducing power, DNA protection | Not specified | Good antioxidant activity. nih.govnih.gov |

Structure-Mechanism Relationships in Biological Systems

The biological activity of pyrazolone derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrazolone scaffold influence their interactions with biological targets and, consequently, their pharmacological effects. nih.gov

The substituents at various positions of the pyrazolone ring play a pivotal role in determining the type and potency of biological activity. For example, in the context of antioxidant activity, the nature of the substituent on the phenyl-pyrazolone core modulates its capacity to scavenge free radicals. mdpi.com Derivatives with electron-donating groups, such as a catechol moiety, often exhibit enhanced antioxidant potential. rsc.org

Similarly, in antimicrobial applications, the substitution pattern is critical. The replacement of a thiazole nucleus with a pyrazole ring in a series of compounds led to a broader spectrum of antibacterial activity. nih.gov This highlights the importance of the heterocyclic core in defining the antimicrobial profile.

The electrophilic substitution at the C-4 position of the pyrazolone ring is a common synthetic strategy to introduce diverse functional groups and generate libraries of compounds for screening and SAR studies. nih.gov These studies provide a rational basis for the design of new pyrazolone derivatives with improved potency and selectivity for specific biological targets.